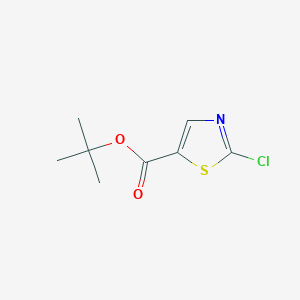

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate

Übersicht

Beschreibung

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl ester group, a chlorine atom, and a carboxylate group attached to the thiazole ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-chloro-1,3-thiazole-5-carboxylate typically involves the reaction of 2-chloro-1,3-thiazole-5-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out under anhydrous conditions and at room temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include tert-butyl 2-amino-1,3-thiazole-5-carboxylate, tert-butyl 2-thio-1,3-thiazole-5-carboxylate, and tert-butyl 2-alkoxy-1,3-thiazole-5-carboxylate.

Oxidation Reactions: Products include tert-butyl 2-chloro-1,3-thiazole-5-sulfoxide and tert-butyl 2-chloro-1,3-thiazole-5-sulfone.

Reduction Reactions: Products include tert-butyl 2-chloro-1,3-thiazole-5-methanol and tert-butyl 2-chloro-1,3-thiazole-5-aldehyde.

Wissenschaftliche Forschungsanwendungen

Chemistry

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate serves as a crucial building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds. Its ability to undergo various chemical reactions, including substitution reactions, enhances its utility in organic synthesis.

Biological Activities

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties .

- Anticancer Potential: The compound has been investigated for its effects on cell proliferation and apoptosis in cancer cell lines. For instance, it has been noted to influence cell signaling pathways critical for tumor growth inhibition .

Pharmaceutical Development

Ongoing research is exploring the compound's role as a pharmaceutical intermediate. Its structural properties allow for modifications that enhance efficacy against specific biological targets. For example, derivatives of this compound are being evaluated for selective inhibition of cyclin-dependent kinases (CDKs), which are vital in regulating the cell cycle .

Industrial Applications

This compound is utilized in various industrial applications:

- Agrochemicals: The compound is used in the synthesis of pesticides and herbicides due to its biological activity against pests.

- Dyes and Specialty Chemicals: It plays a role in producing dyes and other specialty chemicals, leveraging its reactive functional groups for further chemical transformations .

Table 1: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 220.01936 | 147.9 |

| [M+Na]+ | 242.00130 | 158.8 |

| [M+NH₄]+ | 237.04590 | 155.9 |

| [M+K]+ | 257.97524 | 153.5 |

| [M-H]- | 218.00480 | 147.7 |

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Inhibits proteases and kinases |

Case Studies

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound on HCT116 colorectal cancer cells, it was found that treatment with this compound resulted in a significant reduction in cell viability and induced G0/G1 phase arrest, indicating its potential as a therapeutic agent against cancer .

Case Study: Synthesis of Thiazole Derivatives

A recent investigation focused on synthesizing novel thiazole amino acid units using this compound as a precursor. The study highlighted the compound's utility in creating diverse thiazole-based structures with potential biological applications .

Wirkmechanismus

The mechanism of action of tert-butyl 2-chloro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact mechanism depends on the specific application and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 2-bromo-1,3-thiazole-5-carboxylate

- Tert-butyl 2-iodo-1,3-thiazole-5-carboxylate

- Tert-butyl 2-fluoro-1,3-thiazole-5-carboxylate

Uniqueness

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate (TBCC) is a compound belonging to the thiazole family, characterized by its five-membered ring structure containing sulfur and nitrogen. This article examines its biological activity, focusing on its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : C₈H₈ClN₁O₂S

- Molecular Weight : Approximately 219.68 g/mol

- Functional Groups : The presence of a carboxylate group enhances reactivity and potential applications in various fields.

TBCC exhibits its biological activity through several mechanisms:

- Enzyme Interaction : TBCC has been shown to inhibit various enzymes, including proteases and kinases, which play critical roles in cellular functions.

- Cell Signaling Alteration : The compound influences cellular processes by altering cell signaling pathways, gene expression, and cellular metabolism.

- Binding Affinity : Initial studies suggest that TBCC may interact with metabolic enzymes or receptors, indicating potential specificity in biological systems.

Antimicrobial Properties

Research indicates that TBCC and its derivatives possess significant antimicrobial properties. Preliminary studies have shown:

- Inhibition of Bacterial Growth : TBCC has demonstrated activity against various bacterial strains, although specific IC₅₀ values are still under investigation .

- Potential for Drug Development : Its structure allows for modifications that can enhance antimicrobial efficacy, making it a valuable precursor in drug synthesis.

Anticancer Activity

The anticancer potential of TBCC has been a focal point in recent studies:

- Cell Line Studies : TBCC derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, studies reported IC₅₀ values as low as 3.15 µM against MGC803 cells and 8.17 µM against HCT-116 cells .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and disruption of mitotic processes in cancer cells. TBCC may induce a multipolar phenotype in centrosome-amplified cancer cells, leading to aberrant cell division .

Case Studies

-

In Vitro Studies on Cancer Cells :

- In a study evaluating thiazole derivatives, TBCC exhibited significant cytotoxicity against colorectal cancer cell lines, with enhanced activity noted when halogen substituents were present on the aromatic rings .

- Another study highlighted the role of TBCC in inhibiting HSET (KIFC1), a kinesin essential for proper mitotic spindle formation, thereby promoting cell death in cancerous cells .

- Antimicrobial Testing :

Research Findings Summary Table

| Biological Activity | IC₅₀ Values | Mechanism |

|---|---|---|

| Antimicrobial | Varies (needs further study) | Inhibition of bacterial growth |

| Anticancer | 3.15 - 8.17 µM (various cell lines) | Induction of apoptosis; disruption of mitotic processes |

Eigenschaften

IUPAC Name |

tert-butyl 2-chloro-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-8(2,3)12-6(11)5-4-10-7(9)13-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZXVWDARSIXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640485 | |

| Record name | tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934570-60-2 | |

| Record name | 1,1-Dimethylethyl 2-chloro-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.